molecular formula C14H28O B14188635 2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol CAS No. 878027-06-6

2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol

Katalognummer: B14188635
CAS-Nummer: 878027-06-6
Molekulargewicht: 212.37 g/mol
InChI-Schlüssel: QUAWJRZGZSHGIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol is an organic compound with the molecular formula C13H26O It is characterized by its unique structure, which includes multiple methyl groups and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol typically involves the reaction of specific precursors under controlled conditions. One common method involves the alkylation of a suitable ketone with a methylating agent, followed by reduction to form the desired alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form. Safety protocols and environmental regulations are also critical considerations in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting cellular processes and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,8,8-Tetramethyl-4,6-nonanedione: Similar in structure but contains a ketone group instead of a hydroxyl group.

    2,2,8,8-Tetramethyl-5,7-dihydro-3H-dithiopyrano[5,3-b5’,3’-f]thiopyran-4,6-dione: Contains sulfur atoms and has a different ring structure.

Uniqueness

2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol is unique due to its combination of multiple methyl groups and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

878027-06-6

Molekularformel

C14H28O

Molekulargewicht

212.37 g/mol

IUPAC-Name

2,2,8,8-tetramethyl-4-methylidenenonan-5-ol

InChI

InChI=1S/C14H28O/c1-11(10-14(5,6)7)12(15)8-9-13(2,3)4/h12,15H,1,8-10H2,2-7H3

InChI-Schlüssel

QUAWJRZGZSHGIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CCC(C(=C)CC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.